molecular formula C7H8ClNaO4S B8022819 2-Chlorotoluene-4-sulfonic acid sodium salt hydrate

2-Chlorotoluene-4-sulfonic acid sodium salt hydrate

Cat. No.: B8022819
M. Wt: 246.64 g/mol
InChI Key: AOIQDFMLGPMVRO-UHFFFAOYSA-M
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Description

2-Chlorotoluene-4-sulfonic acid sodium salt hydrate is a chemical compound with the molecular formula C7H6ClNaO3S. It is a white to almost white powder or crystalline substance that is soluble in water. This compound is used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorotoluene-4-sulfonic acid sodium salt hydrate can be synthesized through the sulfonation of 2-chlorotoluene. The process involves the reaction of 2-chlorotoluene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then crystallized and dried to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

2-Chlorotoluene-4-sulfonic acid sodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Carboxylic acids and other oxidized products.

    Reduction Reactions: Sulfinic acids and other reduced products.

Scientific Research Applications

2-Chlorotoluene-4-sulfonic acid sodium salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorotoluene-4-sulfonic acid sodium salt hydrate involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which are essential for its role as an intermediate in organic synthesis. The chlorine atom and the methyl group also contribute to its reactivity and versatility in different chemical processes .

Comparison with Similar Compounds

2-Chlorotoluene-4-sulfonic acid sodium salt hydrate can be compared with other similar compounds, such as:

    2-Bromotoluene-4-sulfonic acid sodium salt: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    2-Chlorobenzene-4-sulfonic acid sodium salt: Lacks the methyl group, resulting in different chemical properties and uses.

    4-Chlorotoluene-2-sulfonic acid sodium salt: Positional isomer with different reactivity and applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

sodium;3-chloro-4-methylbenzenesulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S.Na.H2O/c1-5-2-3-6(4-7(5)8)12(9,10)11;;/h2-4H,1H3,(H,9,10,11);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIQDFMLGPMVRO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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